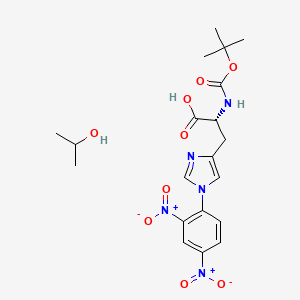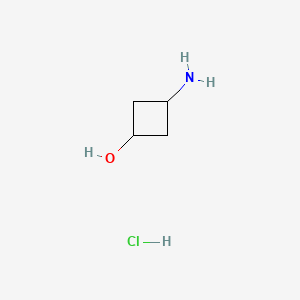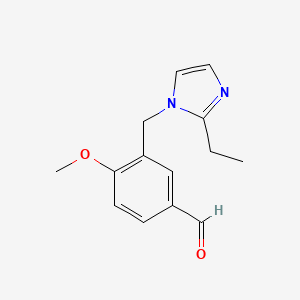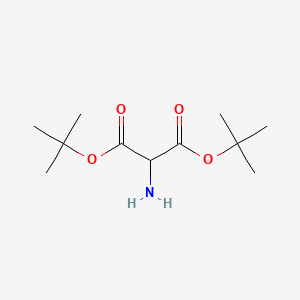
(11E)-Tetradecen-1-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11E)-Tetradecen-1-ol-d5 is a stable compound that has been used in various scientific research applications. It is a hydrocarbon that has a molecular weight of 256.5 g/mol and is soluble in both organic and inorganic solvents. It is a monounsaturated hydrocarbon with a double bond between carbon atoms 11 and 12. This compound has a variety of uses in the scientific research field, such as in biochemical and physiological studies, lab experiments, and more.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (11E)-Tetradecen-1-ol-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
1-Bromo-3,3,3-trideuterio-2-methylpropane, Sodium hydride, Tetradecenal
Reaction
Step 1: Deprotonation of 1-Bromo-3,3,3-trideuterio-2-methylpropane with sodium hydride to form the corresponding carbanion., Step 2: Addition of the carbanion to tetradecenal to form (11E)-Tetradecen-1-ol-d5., Step 3: Purification of the product through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
(11E)-Tetradecen-1-ol-d5 has a wide range of applications in the scientific research field. It has been used in biochemical studies to investigate the structure and function of proteins and enzymes, as well as in physiological studies to examine the effects of hormones on the body. It has also been used in lab experiments to study the properties of organic molecules, as well as to test the efficacy of various drugs and treatments. Additionally, (11E)-Tetradecen-1-ol-d5 has been used in the development of new drugs and treatments, as well as in the production of synthetic materials.
Wirkmechanismus
(11E)-Tetradecen-1-ol-d5 has been found to interact with certain proteins and enzymes in the body, which can affect their structure and function. It has also been found to interact with certain hormones, which can affect the body’s physiological processes. Additionally, (11E)-Tetradecen-1-ol-d5 has been found to interact with certain drugs and treatments, which can affect their efficacy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (11E)-Tetradecen-1-ol-d5 have not been extensively studied. However, it has been found to interact with certain proteins and enzymes, which can affect their structure and function. Additionally, it has been found to interact with certain hormones, which can affect the body’s physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (11E)-Tetradecen-1-ol-d5 in lab experiments has several advantages. It is a stable compound that is soluble in both organic and inorganic solvents, making it easy to work with. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, there are some limitations to using (11E)-Tetradecen-1-ol-d5 in lab experiments. For example, the effects of this compound on proteins and enzymes, as well as its interaction with certain hormones, have not been extensively studied, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are several potential future directions for the use of (11E)-Tetradecen-1-ol-d5 in scientific research. For example, further research could be conducted to better understand its biochemical and physiological effects, as well as its interaction with proteins, enzymes, and hormones. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and treatments, as well as in the production of synthetic materials. Finally, further research could be conducted to investigate the potential benefits of using (11E)-Tetradecen-1-ol-d5 in lab experiments.
Eigenschaften
CAS-Nummer |
199013-43-9 |
|---|---|
Produktname |
(11E)-Tetradecen-1-ol-d5 |
Molekularformel |
C₁₄H₂₃D₅O |
Molekulargewicht |
217.4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



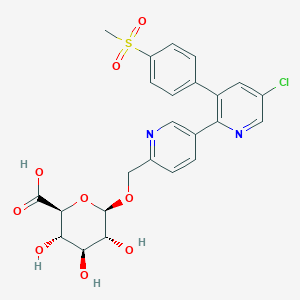
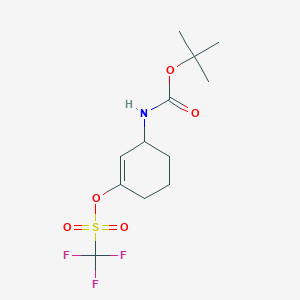
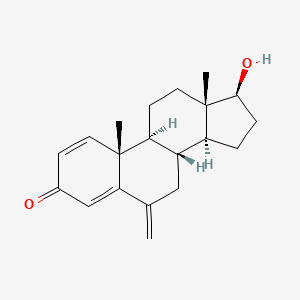
![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)
